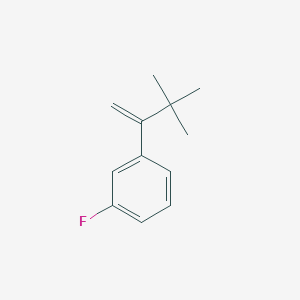
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C12H15F It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethyl-1-methylenepropyl group and a fluorine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene typically involves the alkylation of benzene with a suitable alkylating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-dimethyl-1-methylenepropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The alkyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo hydrogenation to reduce the double bond in the alkyl side chain.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated alkylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets due to its electronegativity and ability to form strong hydrogen bonds. The alkyl side chain can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-4-methoxy-
- Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-
- Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-4-methyl-
Uniqueness
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene is unique due to the presence of the fluorine atom at the 3-position, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
146558-44-3 |
|---|---|
Molekularformel |
C12H15F |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-en-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C12H15F/c1-9(12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
AGFFWVOXOGOEID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)F |
Kanonische SMILES |
CC(C)(C)C(=C)C1=CC(=CC=C1)F |
Key on ui other cas no. |
146558-44-3 |
Synonyme |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-fluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















